molecular formula C11H18Cl2N4O B2721053 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride CAS No. 2194147-73-2

4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride

Cat. No.: B2721053
CAS No.: 2194147-73-2
M. Wt: 293.19
InChI Key: KHDRVIJNEPDXAU-UHFFFAOYSA-N
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Description

The compound “4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C11H17O1N4Cl1 . This compound is part of a series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives that have been evaluated for their inhibitory activities .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string N1(C2=NC=NC3=C2CCNC3)CCOCC1.Cl . The InChI key for this compound is CTADLTQKTFCPFT-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have been actively exploring the synthesis and chemical properties of compounds related to "4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride". For instance, the development of synthetic methods for creating morpholine derivatives demonstrates the compound's versatility as a pharmacophore and building block in medicinal chemistry. The synthesis of 4-(Pyrimidin-4-yl)morpholines as privileged structures for PI3K and PIKKs inhibition highlights the significance of the morpholine oxygen in forming key hydrogen bonding interactions and conveying selectivity over the broader kinome, underscoring the morpholine utility as a kinase hinge binder (Hobbs et al., 2019). Another study focused on the synthesis of novel heterocyclic systems, such as tetrahydropyrimidin-2-thiones, demonstrating the potential of morpholine derivatives in creating functionalized compounds with satisfactory yields and good diastereoselectivity (Liu et al., 2014).

Biological Applications

In the realm of biological applications, morpholine derivatives have been investigated for their potential antitumor and antimicrobial activities. Research into new morpholinylchalcones and their conversion into dihydropyrimidin-4(1H)-ones has revealed promising in vitro activity against cancer cell lines, highlighting the therapeutic potential of these compounds (Muhammad et al., 2017). Furthermore, the synthesis of N-(4-(2,6-dichloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides and their potent inhibitory action against various bacterial and fungal species underscore the importance of these compounds in developing new antimicrobial agents (Desai et al., 2012).

Safety and Hazards

The compound is classified as a skin sensitizer and an eye irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .

Properties

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c1-2-9-8-13-11(14-10(9)12-3-1)15-4-6-16-7-5-15;;/h8H,1-7H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDRVIJNEPDXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2NC1)N3CCOCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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